Product packaging for 5beta-Furostan(Cat. No.:)

5beta-Furostan

Cat. No.: B1234767
M. Wt: 386.7 g/mol
InChI Key: CTYOUOHIEXEYAW-HWCWPYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Furostan (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B1234767 5beta-Furostan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S,18S)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane

InChI

InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1

InChI Key

CTYOUOHIEXEYAW-HWCWPYSFSA-N

SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CCCC5)C)C)OC1CCC(C)C

Canonical SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of 5beta Furostan

Total Synthesis Approaches for 5beta-Furostan Core Structures

The complete chemical synthesis of the 5β-furostan skeleton from simple starting materials is a formidable task that requires precise control over stereochemistry at multiple centers.

A key challenge in the total synthesis of 5β-furostans is the establishment of the characteristic cis-fused A/B ring system (5β configuration). This is often achieved through stereoselective reduction of a Δ4- or Δ5-enone precursor. For instance, catalytic hydrogenation using specific catalysts can favor the formation of the 5β-hydrogen. The stereochemistry of the spiroketal at C-22 is another critical feature. Its formation is typically thermodynamically controlled, leading to the most stable isomer. However, kinetic control can be exerted under certain conditions to favor a specific anomer. The orientation of the methyl group at C-25 also requires careful consideration during the synthesis of the side chain.

To manage the complexity of the 5β-furostan structure, synthetic chemists often employ a convergent approach, where different key fragments or "building blocks" of the molecule are synthesized separately and then coupled together. Common building blocks include a pre-functionalized steroid nucleus containing the A, B, C, and D rings, and a separate side-chain precursor that will ultimately form the furostan (B1232713) spiroketal. For example, a steroid core with a handle for side-chain attachment, such as an aldehyde or a ketone at C-16, can be coupled with a suitably functionalized tetrahydrofuran (B95107) derivative to construct the F-ring and the rest of the side chain.

Stereoselective Construction of the this compound Skeleton

Semisynthetic Routes and Derivatization of this compound Analogs

Given the difficulties of total synthesis, semisynthesis starting from readily available natural saponins (B1172615) is a more common and practical approach for obtaining 5β-furostan derivatives.

A prevalent semisynthetic strategy involves the conversion of spirostanol (B12661974) saponins, which are often more abundant in nature, into their furostanol counterparts. This transformation typically involves the reductive cleavage of the spiroketal moiety. For example, treatment of a spirostanol with a strong acid in the presence of a reducing agent like acetic anhydride (B1165640) can lead to the opening of the F-ring to form a furostene derivative, which can then be further modified. This process effectively converts the spiroketal into the open-chain furostan structure.

The attachment of sugar moieties to the furostanol aglycone is crucial for producing furostanol glycosides, which are the naturally occurring forms of these compounds. Glycosylation is a notoriously challenging reaction due to issues with stereoselectivity and regioselectivity. Various glycosylation methods have been developed, including the use of glycosyl donors like trichloroacetimidates or thioglycosides, often activated by a promoter such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The choice of protecting groups on both the aglycone and the sugar donor is critical to ensure that the glycosidic bond forms at the desired position (commonly C-3 or C-26) and with the correct anomeric configuration (α or β).

To explore the structure-activity relationships of 5β-furostan compounds, it is often necessary to selectively introduce functional groups at specific positions on the steroid nucleus. This regioselectivity can be achieved by taking advantage of the different reactivities of the various hydroxyl groups or by using directing groups. For instance, the C-3 hydroxyl group is often more reactive than other hydroxyls on the steroid core, allowing for its selective acylation or alkylation. Enzymatic transformations can also offer high regioselectivity. For example, specific hydrolases can be used to selectively remove a sugar unit from a particular position on a polysaccharidic chain of a furostanol glycoside.

Glycosylation Protocols for Furostanol Glycosides

Enzymatic and Biocatalytic Approaches in this compound Synthesis

The quest for efficient and selective methods to synthesize and modify complex natural products like this compound compounds has increasingly led researchers toward enzymatic and biocatalytic strategies. These approaches offer significant advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and a reduced environmental footprint. Enzymes, acting as nature's catalysts, can perform intricate transformations on the furostan skeleton, enabling the production of specific isomers and the introduction of novel functionalities. This section explores the use of enzymes in both the production of furostanol glycosides and their subsequent derivatization.

Enzyme-Mediated Transformations for Furostanol Production

A pivotal transformation in the chemistry of 5beta-furostanol glycosides is the enzymatic hydrolysis of the C-26 O-β-D-glucopyranosyl moiety. This reaction leads to the formation of the corresponding spirostanol saponins, which are often the more biologically active or desired compounds. This conversion is a key step in the biosynthesis of many steroidal saponins in plants and can be harnessed for preparative purposes. nih.govmdpi.com

The primary enzymes responsible for this transformation are furostanol glycoside 26-O-β-glucosidases (F26Gs), which belong to the β-glucosidase family. These enzymes have been isolated and characterized from various plant sources, demonstrating high specificity for the C-26 glucose of the furostanol structure. For instance, an F26G purified from the rhizomes of Costus speciosus was shown to be highly specific for the cleavage of the C-26 glucose from protogracillin, with a Michaelis constant (Km) of 50 µM. nih.gov Similarly, a β-glucosidase named torvosidase, isolated from the leaves of Solanum torvum, specifically hydrolyzes the C-26 glucose from torvosides A and H. nih.gov This enzyme exhibited much lower Km values for its natural furostanol substrates (0.063-0.068 mM) compared to synthetic substrates, highlighting its high affinity and specificity. nih.gov

More recently, a key endogenous F26G, named PpF26G, was identified in Paridis rhizoma. This enzyme was successfully expressed and shown to specifically hydrolyze the C-26 glucose of furostanosides to yield the corresponding spirostanosides. The optimal conditions for this enzyme were found to be a pH of 6.0 and a temperature of 50°C. mdpi.comresearchgate.net In another example, a β-glucosidase (DeF26G1) was isolated from Dioscorea esculenta and was shown to effectively hydrolyze the 26-O-glycosidic bond of protodioscin (B192190) to form dioscin. researchgate.net

Beyond plant-derived enzymes, microbial sources have also been explored. A novel enzyme from Aspergillus oryzae, named protodioscin-glycosidase-1 (PGase-1), demonstrated the ability to hydrolyze the terminal 26-O-β-D-glucopyranoside of protodioscin to produce dioscin. Interestingly, this enzyme could further hydrolyze a rhamnose residue at the C-3 position of the resulting dioscin, showcasing a dual activity. researchgate.net

The enzymatic conversion of 5beta-furostanol glycosides is a critical step for producing valuable spirostanol saponins. The high specificity of enzymes like F26G ensures that the desired transformation occurs without affecting other sensitive functional groups on the molecule.

Table 1: Enzyme-Mediated Transformations for Furostanol Production
EnzymeSource OrganismSubstrate(s)Product(s)Optimal ConditionsReference
Furostanol glycoside 26-O-β-glucosidase (F26G)Costus speciosusProtogracillinGracillin (a spirostanol glycoside)pH 5.0-5.5 nih.govnih.gov
Torvosidase (a β-glucosidase)Solanum torvumTorvoside A, Torvoside H26-degluco-torvoside A, 26-degluco-torvoside HpH 5.0 nih.gov
PpF26GParis polyphylla var. chinensisSaponin (B1150181) Th (a furostanoside)Polyphyllin VII (a spirostanoside)pH 6.0, 50°C researchgate.netacs.org
DeF26G1Dioscorea esculentaProtodioscinDioscinNot specified researchgate.net
Protodioscin-glycosidase-1 (PGase-1)Aspergillus oryzaeProtodioscinDioscin, Progenin IIINot specified researchgate.net

Biocatalytic Derivatization of this compound

Biocatalysis offers a powerful toolkit for the derivatization of the this compound scaffold, enabling the creation of novel compounds with potentially enhanced or modified biological activities. These transformations, often carried out using whole microbial cells, can introduce a variety of functional groups through reactions like hydroxylation, glycosylation, and acylation.

Microbial transformation is a particularly effective strategy for generating diverse derivatives. For example, the biotransformation of methyl protodioscin, a furostanol biglycoside, using the fungus Aspergillus niger resulted in the isolation of seven metabolites. These included four new furostanol glycosides and two pregnane (B1235032) glycosides, demonstrating that microbial enzymes can catalyze complex rearrangements of the steroidal skeleton. nih.gov In a similar study, the furostanol saponin pseudoprotodioscin (B8061719) was transformed by Aspergillus fumigatus into two new steroidal metabolites: a spirostanol diol and a furostanol triol, alongside known saponins. nih.gov These reactions highlight the ability of fungi to perform specific hydroxylations and cyclizations on the furostan structure.

Glycosylation is another key biocatalytic modification. The sugar moieties of saponins are crucial for their biological activity, and altering these sugar chains can have a profound impact. The bioconversion of diosgenin, a common aglycone of furostanol saponins, by Yarrowia lipolytica P01a was shown to produce protodioscin through glycosylation and hydroxylation reactions. mdpi.com This indicates that yeasts can be engineered or selected to perform glycosylation on steroidal precursors. A more direct enzymatic approach to glycosylation was demonstrated using a cyclodextrin (B1172386) glucanotransferase (CGTase) from Thermoanaerobacter sp. (marketed as Toruzyme 3.0 L). This enzyme was capable of adding α-D-glucopyranosyl units to the existing sugar chains of various steroidal saponins, creating novel glucosylated derivatives in a single step. thieme-connect.com

While specific examples of enzymatic acylation of this compound are less common in the literature, the principles have been widely demonstrated with other natural products, such as anthocyanins and other steroids. nih.govmdpi.comresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the regioselective acylation of hydroxyl groups on sugar moieties or the steroid backbone, often enhancing the lipophilicity and stability of the parent compound. researchgate.netnih.gov This strategy holds significant potential for the derivatization of 5beta-furostanol glycosides to create new prodrugs or compounds with improved pharmacokinetic properties.

The biocatalytic derivatization of this compound compounds is a rapidly advancing field, offering access to a wide range of new chemical entities that would be difficult to produce through conventional chemical synthesis.

Table 2: Biocatalytic Derivatization of this compound and Related Compounds
BiocatalystSubstrateReaction Type(s)Product(s)/Product Type(s)Reference
Aspergillus nigerMethyl protodioscinHydroxylation, Skeleton rearrangementNew furostanol and pregnane glycosides nih.gov
Aspergillus fumigatusPseudoprotodioscinHydroxylation, CyclizationNew spirostanol diol and furostanol triol nih.gov
Yarrowia lipolytica P01aDiosgeninGlycosylation, HydroxylationProtodioscin, Soyasaponin I mdpi.com
Cyclodextrin glucanotransferase (Toruzyme 3.0 L)Timosaponin AIII, Trillin (Spirostanol saponins)GlucosylationGlucosylated saponin derivatives thieme-connect.com
Rat Intestinal MicrofloraDioscorea nipponica extract (containing furostanol glycosides)HydrolysisDiosgenin

Advanced Structural Elucidation and Stereochemical Analysis of 5beta Furostan Compounds

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental in the initial characterization and detailed structural analysis of 5beta-furostan compounds. These techniques provide a wealth of information regarding the connectivity, chemical environment, and spatial orientation of atoms within the molecule.

Comprehensive NMR Spectroscopy (1D, 2D, NOESY) for Furostan (B1232713) Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound derivatives. longdom.orglibretexts.org One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. libretexts.org For instance, in the analysis of furostanol saponins (B1172615), the chemical shifts of specific protons and carbons can offer clues about the stereochemistry at certain positions. nih.gov

For the determination of stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. nih.govtandfonline.com NOESY detects through-space interactions between protons that are in close proximity, providing insights into the relative stereochemistry of the molecule. tandfonline.comresearchgate.net For example, NOESY data can be used to determine the orientation of substituents on the steroid nucleus and the stereochemistry at chiral centers in the side chain. nih.govtandfonline.com The configuration at C-22 and C-25 in furostanol glycosides has been successfully determined using NOESY experiments by observing key correlations, or lack thereof, between specific protons. tandfonline.comresearchgate.net

A modified empirical method based on the chemical shift differences of the geminal protons at C-26 (Δab) in ¹H NMR spectra, recorded in methanol-d4, has been proposed for the direct assignment of C-25 stereochemistry in furostanol saponins. nih.govresearchgate.net Specific ranges for Δab values have been correlated with either the 25S (Δab = 0.45-0.48 ppm) or 25R (Δab = 0.33-0.35 ppm) configuration. nih.govresearchgate.net

TechniqueInformation ObtainedApplication in this compound Analysis
1D NMR (¹H, ¹³C)Number and type of protons and carbons, chemical environment. libretexts.orgInitial structural clues, determination of C-25 stereochemistry based on Δab values of H₂-26. nih.govresearchgate.net
2D NMR (COSY)Proton-proton coupling networks. longdom.orgEstablishing the spin systems within the molecule. nih.gov
2D NMR (HSQC)Direct one-bond proton-carbon correlations.Assigning protonated carbons. nih.gov
2D NMR (HMBC)Long-range (2-3 bond) proton-carbon correlations. nih.govConnecting different spin systems and establishing the overall carbon skeleton. nih.gov
2D NMR (NOESY)Through-space proton-proton correlations. nih.govtandfonline.comDetermining relative stereochemistry, including the orientation of substituents and configuration at chiral centers like C-22 and C-25. nih.govtandfonline.comresearchgate.net

Mass Spectrometry (HRMS, MS/MS) for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. arizona.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of a this compound compound with a high degree of confidence. researchgate.nettandfonline.comshimadzu.com

Tandem Mass Spectrometry (MS/MS) is particularly valuable for structural elucidation. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key structural features, such as the nature and sequence of sugar units in furostanol glycosides. researchgate.netresearchgate.net The fragmentation of the furostan ring system itself can also provide valuable structural information. researchgate.net The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation of complex mixtures of furostanol saponins prior to their analysis by MS. shimadzu.com

TechniqueInformation ObtainedApplication in this compound Analysis
HRMSAccurate mass measurement, elemental composition. shimadzu.comDetermination of the molecular formula of new this compound compounds. researchgate.nettandfonline.com
MS/MSFragmentation patterns of precursor ions. nationalmaglab.orgStructural confirmation, identification of aglycone and sugar moieties, analysis of the furostan side chain. researchgate.netresearchgate.net
LC-MSSeparation and mass analysis of components in a mixture. shimadzu.comAnalysis of complex mixtures of furostanol saponins from natural sources. shimadzu.com

Vibrational Spectroscopy (IR) Applications in Furostan Structure

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu While often considered a more traditional technique, IR spectroscopy can provide valuable information about the functional groups present in a this compound compound. msu.edu For example, the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and the ether linkage in the furostan ring will give rise to characteristic absorption bands in the IR spectrum. msu.edulibretexts.org The region of the IR spectrum known as the "fingerprint region" (typically 1500-500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule and can be used for identification purposes by comparison with known spectra. libretexts.org

Functional GroupCharacteristic IR Absorption Range (cm⁻¹)
O-H (hydroxyl)~3600-3200 (broad)
C-H (alkane)~3000-2850 libretexts.org
C=O (carbonyl)~1760-1690 libretexts.org
C-O (ether, alcohol)~1300-1000 libretexts.org

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data can be used to construct a detailed electron density map of the molecule, from which the positions of all atoms can be determined with high precision. wikipedia.org

For this compound derivatives, obtaining suitable crystals for X-ray diffraction analysis can be challenging. However, when successful, it provides unambiguous proof of the compound's stereochemistry. nih.gov For instance, the absolute configuration of a novel furostanol derivative was confirmed by X-ray diffraction analysis, which also supported the stereochemical assignments made based on NMR data. nih.gov This powerful technique has been instrumental in verifying the structures of various steroidal compounds. nih.gov

Chiroptical Methods for Stereochemical Assignment of Furostanol Saponins

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. chem-soc.si These methods are particularly useful for assigning the absolute configuration of chiral compounds, including furostanol saponins.

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. By comparing the experimental CD spectrum of a this compound compound with the spectra of known related compounds or with spectra predicted by theoretical calculations, it is possible to deduce its absolute configuration. tandfonline.comresearchgate.net For example, the absolute configuration of stilbene (B7821643) derivatives isolated alongside furostanol glycosides has been determined using a combination of NOESY data and calculated Electronic Circular Dichroism (ECD) spectra. tandfonline.comresearchgate.nettandfonline.com While direct application to the furostanol core itself is less commonly reported, the principles remain applicable for determining the stereochemistry of the entire saponin (B1150181) molecule, especially the aglycone.

Biosynthetic Pathways and Metabolic Fate of 5beta Furostan Non Clinical Context

Proposed Biosynthetic Origins of Furostane-Type Steroids in Natural Systems

The biosynthesis of furostane-type steroids is a complex process involving multiple enzymatic steps, beginning with common isoprenoid precursors and leading to the characteristic furostan (B1232713) structure. This process is intrinsically linked to the biosynthesis of other steroids, sharing early pathway intermediates.

Precursor Identification and Enzymatic Steps in Furostan Biosynthesis

The biosynthesis of all steroidal compounds, including furostanol glycosides, originates from the isoprenoid pathway. britannica.com In plants, this begins with the synthesis of 2,3-oxidosqualene (B107256) via the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov Through a series of enzymatic reactions, 2,3-oxidosqualene is cyclized to form cycloartenol (B190886), which is then converted to cholesterol. britannica.com Cholesterol is now widely accepted as the primary precursor for the biosynthesis of most steroidal saponins (B1172615). nih.govresearchgate.netnih.gov

The conversion of cholesterol to the furostan skeleton involves a series of modifications, primarily hydroxylation, oxidation, and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), hydroxysteroid dehydrogenases (HSDs), and UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.netnih.gov

A key step in establishing the 5-beta (5β) configuration is the reduction of the C4-C5 double bond of a Δ⁴-3-ketosteroid intermediate. This reaction is catalyzed by a specific class of enzymes known as 3-oxo-Δ⁴-steroid 5β-reductases (AKR1D1 in humans), which stereospecifically create the A/B cis-ring junction characteristic of the 5β-steroid series. nih.govnih.gov While the specific enzymes in plants are still under investigation, a similar enzymatic activity is presumed to be responsible for the 5β-furostan structure. Subsequent modifications at various positions of the steroid nucleus and side chain, particularly at C-16, C-22, and C-26, lead to the final furostanol structure. nih.gov

Key Enzymatic Steps in Steroid Biosynthesis:

Isoprenoid Synthesis: Formation of 2,3-oxidosqualene from acetate (B1210297) via the MVA and MEP pathways. nih.gov

Cyclization: Conversion of 2,3-oxidosqualene to cycloartenol and then to cholesterol. britannica.com

5β-Reduction: Enzymatic reduction of a Δ⁴-3-keto intermediate to establish the 5β A/B ring fusion, catalyzed by 5β-reductases. nih.govontosight.aiontosight.ai

Hydroxylation/Oxidation: Cytochrome P450s and other oxidoreductases introduce hydroxyl groups and perform other modifications on the steroid core. nih.govgenome.jp

Glycosylation: UDP-glycosyltransferases attach sugar moieties, typically at the C-3 and C-26 positions, to form the final furostanol glycoside. researchgate.net

Interconversion Pathways Between Furostane and Spirostane Skeletons

Furostanol glycosides are widely considered to be the biogenetic precursors of the more stable spirostanol (B12661974) glycosides. nih.gov The key structural difference is that furostanols possess an open F-ring with a hydroxyl group at C-26, which is typically glycosylated. Spirostanols, in contrast, have a closed spiroketal structure formed by the cyclization of the side chain.

This interconversion is an enzymatic process. Specifically, the hydrolysis of the glucose moiety at the C-26 hydroxyl group of a furostanol glycoside by a furostanol glycoside 26-O-β-glucosidase triggers a spontaneous intramolecular cyclization. researchgate.net This reaction involves the C-22 hydroxyl group attacking the now-free C-26 carbon, forming the stable six-membered F-ring of the spirostane skeleton. researchgate.net This conversion suggests that furostanol glycosides are the initial, less stable products of biosynthesis, which can then be matured into spirostanol saponins within the plant. researchgate.net

In Vitro Metabolic Transformations of 5beta-Furostan

The study of metabolic transformations in controlled, non-clinical laboratory settings, such as with cellular or subcellular systems, provides insight into the potential biochemical pathways a compound might undergo.

Elucidation of Enzymatic Modification Pathways in Cellular Systems

In vitro models, particularly liver preparations like microsomes and hepatocytes, are standard tools for investigating the metabolism of xenobiotics, including steroids. researchgate.netdshs-koeln.de These systems contain a host of enzymes responsible for Phase I (functionalization) and Phase II (conjugation) metabolic reactions.

For steroids, the primary metabolic enzymes are cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). nih.govresearchgate.net In vitro studies with various steroids show that common metabolic pathways include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus. researchgate.net

Dehydrogenation/Oxidation: The conversion of hydroxyl groups to keto groups. researchgate.net

Reduction: The reduction of keto groups or double bonds.

Studies on the metabolism of 11-oxygenated steroids using liver preparations have shown that 5β-hydrogen steroids are often metabolized to a limited extent compared to their 5α-counterparts by certain enzymes, suggesting that the A/B cis-ring fusion can influence the rate and type of metabolic conversion. nih.gov In vitro incubations of anabolic steroids with liver microsomes have successfully generated major phase-1 metabolites observed in vivo, demonstrating the predictive power of these systems. researchgate.net These transformations are primarily oxidative, carried out by membrane-bound mixed-function oxidative enzymes like the CYP systems.

Identification of Non-Clinical Metabolites and Their Chemical Structures

The identification of metabolites produced in vitro is typically accomplished using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). dshs-koeln.denih.gov This allows for the detection and structural characterization of new molecules formed after incubation with enzymatic systems.

While specific in vitro metabolism studies focusing solely on a generic this compound aglycone are not widely published, the vast number of structurally related furostanol glycosides isolated from natural sources provides a catalogue of potential metabolic products. These natural products are the result of enzymatic modifications within the plant cell. Common modifications include hydroxylation and methoxylation at the C-22 position and variations in the glycosylation patterns. acs.orgresearchgate.net For example, an interconversion between 22-hydroxy and 22-methoxy furostanol glycosides has been reported. researchgate.net

The table below lists examples of naturally occurring 5beta-furostanol derivatives, which represent products of biosynthetic and metabolic pathways in plants.

Compound NameCore StructureKey ModificationsSource Organism
Aspacochioside A(25S)-5beta-furostane3β,22α,26-triol with glycosylation at C-3 and C-26Asparagus cochinchinensis
Aspacochioside B(25S)-5beta-furostane3β,26-diol, 22α-methoxy with glycosylation at C-3 and C-26Asparagus cochinchinensis
Timosaponin BII (Prototimosaponin AIII)(25S)-5beta-furostane3β,26-diol, 22-hydroxy with glycosylation at C-3 and C-26Anemarrhena asphodeloides

Chemical Reactivity and Mechanistic Studies of 5beta Furostan

Chemical Transformations and Reaction Pathways of the Furostan (B1232713) Ring

The furostan ring system is a versatile intermediate in both natural biosynthetic pathways and laboratory synthesis, often serving as a precursor to the more stable spirostan (B1235563) skeleton. However, it can also undergo a variety of unique chemical transformations.

A facile protocol exists for converting spirostans into 22-substituted furostans. researchgate.net This process typically involves treatment with a mixed anhydride (B1165640), such as acetic-trifluoroacetic anhydride, and a Lewis acid like BF₃·OEt₂, which opens the spiroketal E-ring of the spirostan. researchgate.net The resulting furostenyl cation intermediate can then be trapped by various nucleophiles (e.g., H₂O, MeOH) to yield 22-hydroxy or 22-methoxy furostans. researchgate.net

Conversely, furostan derivatives can be transformed into other steroidal structures. For instance, (25R)-furostan-26-acid derivatives have been utilized in cascade ring-switching processes to synthesize complex steroidal alkaloids like solanidine. scilit.netresearchgate.netscience.gov This transformation involves key steps such as an intramolecular Schmidt reaction. scilit.netresearchgate.netscience.gov

The furostan ring itself is susceptible to oxidative cleavage. Oxidation of pseudosapogenins, which are derived from furostans, with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to cleavage of the C20-C22 bond, yielding α-hydroxy-lactones. researchgate.net Other oxidants, such as dimethyldioxirane (B1199080) and osmium tetroxide, can introduce hydroxyl groups at various positions, leading to dihydroxylation products. researchgate.net

The hemiacetal at C-22 is a key reactive site. In acidic conditions, it can participate in hydrolysis. yachaytech.edu.ec Studies on diosgenin-C60 hybrids, which involve a furostan-like intermediate, have proposed an acid-catalyzed hydrolysis through a unimolecular alkyl cleavage (AAL1) mechanism, facilitated by the formation of a stable galactose cation leaving group. yachaytech.edu.ec

Table 1: Summary of Chemical Transformations of the Furostan Ring
Starting Material TypeReagents/ConditionsTransformationProduct TypeReference
(25R/S)-Sapogenin (Spirostan)Acetic-trifluoroacetic mixed anhydride, BF₃·OEt₂, Nucleophile (H₂O, MeOH)Spiroketal Ring Opening22-Substituted Furostan researchgate.net
Furostan-26-acidMulti-step synthesisCascade Ring-Switching, Intramolecular Schmidt ReactionSteroidal Alkaloids (e.g., Solanidine) scilit.netscience.gov
Pseudosapogenin (Furostene derivative)m-Chloroperoxybenzoic acid (m-CPBA)Oxidative Cleavage of C20-C22 Bondα-Hydroxy-lactone researchgate.net
Pseudosapogenin (Furostene derivative)Osmium Tetroxide (OsO₄)DihydroxylationDihydroxyfurostan researchgate.net
Furostan GlycosideAcidic conditions (e.g., H₃O⁺)Hydrolysis of HemiacetalRing-opened intermediate yachaytech.edu.ec

Quantum Chemical Calculations in Furostan Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure, stability, and reactivity of complex molecules like 5beta-furostan and its derivatives. researchgate.net These theoretical methods provide insights into electronic features and reaction mechanisms that are often difficult to probe experimentally.

DFT calculations are frequently used to model the geometries of reactants, transition states, and products, thereby elucidating reaction pathways. For example, in the study of a Bingel-Hirsch reaction that unexpectedly led to a hydrolyzed product, DFT calculations at the PBE/6-31G level were used to predict the most stable structural geometries for all compounds involved in the proposed acid-catalyzed hydrolysis mechanism. yachaytech.edu.ec This theoretical support helped to postulate a plausible mechanism involving a unimolecular alkyl cleavage (AAL1). yachaytech.edu.ec

Furthermore, DFT methods like B3LYP/6-31G** have been employed to calculate the model structures of various furostan and spirostan derivatives. researchgate.net These optimized geometries are crucial for interpreting experimental data, such as NMR spectra, and for understanding the stereochemical outcomes of reactions. researchgate.net

Beyond modeling structures, DFT can predict a range of chemical reactivity descriptors that quantify the electronic characteristics of a molecule. For phytosteroid derivatives structurally related to furostans, quantum chemical calculations have been used to determine key electronic properties. researchgate.net

Time-dependent DFT (TD-DFT) approaches are used to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests a molecule is more polarizable and more reactive.

Other calculated descriptors include polarizability, dipole moment, and topological polar surface area (TPSA). yachaytech.edu.ec These parameters are valuable for predicting intermolecular interactions. For instance, theoretical studies on hydrolysis and decarboxylation reactions of related steroidal systems showed that these transformations did not cause drastic changes in the calculated lipophilicity or TPSA, providing insight into the physicochemical properties of the products. yachaytech.edu.ec

Table 2: Theoretical Reactivity Descriptors Calculated for Furostan-Related Structures
DescriptorMethodologySignificanceReference
Frontier Orbitals (HOMO/LUMO)TD-DFTIndicates electronic excitability and reactivity; a small HOMO-LUMO gap suggests higher reactivity. researchgate.net
Band Gap EnergyTD-DFTCorrelates with molecular stability and reactivity. researchgate.net
Optimized Structural GeometriesDFT (e.g., PBE/6-31G, B3LYP/6-31G**)Predicts the most stable conformations and aids in understanding reaction stereochemistry. researchgate.netyachaytech.edu.ec
PolarizabilityDFTMeasures the distortion of the electron cloud in an electric field, indicating the potential for non-covalent interactions. yachaytech.edu.ec
Dipole MomentDFTQuantifies the polarity of the molecule, which influences solubility and intermolecular forces. yachaytech.edu.ec
Topological Polar Surface Area (TPSA)DFTPredicts the surface area of polar atoms, affecting membrane permeability and intermolecular hydrogen bonding. yachaytech.edu.ec

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Interactions with Model Chemical Systems and Macromolecules (Excluding In Vivo/Clinical)

The chemical reactivity of the this compound skeleton dictates how it interacts with other molecules, from simple chemical reagents to complex macromolecules like proteins. These interactions can be non-covalent or can lead to the formation of stable covalent bonds.

While many studies focus on the biological outcomes of saponin-protein interactions, the underlying chemical mechanisms can be investigated using model systems and computational methods. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule within the active site of a protein.

For example, docking analyses of ergosterdiacids, which are structurally related to steroids, suggested their binding mode within the active site of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). mdpi.com Such studies reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the protein-ligand complex.

Similarly, the inhibition mechanism of certain flavonoids on the enzyme tyrosinase was studied using multiple spectroscopic techniques and molecular docking. researchgate.net The results indicated that the inhibition was driven by hydrophobic interactions and hydrogen bonding, leading to fluorescence quenching and changes in the secondary structure of the enzyme. researchgate.net These approaches, focused on the chemical forces at play, can be directly applied to understand how the hydroxyl groups and the steroidal backbone of a this compound derivative would interact with a protein binding pocket.

Haptenation refers to the process by which a small molecule (a hapten) binds covalently to a larger carrier molecule, typically a protein, which can sometimes elicit an immune response. The chemical reactivity of the this compound structure provides potential sites for such covalent modifications. The hemiacetal group at C-22 is electrophilic and can react with nucleophiles on a protein surface, such as the thiol group of cysteine or the amine group of lysine, to form a covalent adduct.

The principles of covalent adduct formation are well-established in other chemical systems. For instance, prostaglandins (B1171923) containing an α,β-unsaturated ketone can undergo a reversible Michael reaction with thiols, such as glutathione. researchgate.net While the this compound skeleton does not inherently contain such a reactive moiety, it can be chemically modified to introduce one.

Furthermore, the formation of adducts is a key principle in analytical techniques like mass spectrometry. In matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, analytes often form adducts with the matrix or with cations (e.g., Na⁺, K⁺), which allows for their detection. nih.gov The study of these gas-phase adducts provides fundamental information about the non-covalent interaction potential of the furostan molecule. The synthesis of molecules designed as alkylating agents, which form covalent adducts with nucleobases like guanine, provides a model for understanding the chemistry of irreversible covalent bond formation that could be engineered into a furostan derivative. science.gov

Structure Activity Relationship Sar Studies of 5beta Furostan Analogs in Vitro Mechanistic Focus

Design and Synthesis of 5beta-Furostan Analog Libraries for SAR Exploration

The generation of diverse this compound analog libraries is fundamental to systematic SAR studies. The chemical synthesis of these complex molecules provides a practical alternative to isolation from natural sources, enabling access to novel structures and facilitating the optimization of lead compounds. researchgate.net Synthetic strategies often begin with readily available steroid precursors, such as diosgenin, hecogenin, or sarsasapogenin. researchgate.netgoogle.comresearchgate.net

A common approach involves the modification of the spirostan (B1235563) skeleton to yield the open F-ring characteristic of the furostan (B1232713) structure. For instance, a concise and practical synthetic route has been developed to produce various furostane-type saponins (B1172615) from 16β-acetoxy-22-oxo-cholestanic derivatives. researchgate.net Another key strategy involves the acid-catalyzed conversion of spirostans into the furostan skeleton. thegoodscentscompany.com

Libraries are typically designed to explore the impact of structural modifications at several key positions:

The Glycosidic Moiety: The type, number, and linkage of sugar units attached at the C3 and C26 positions are varied. This is critical as the sugar chains significantly influence the molecule's solubility, cell permeability, and interaction with biological targets.

The Aglycone Core: Modifications are introduced to the steroid nucleus itself. This can include the introduction or removal of hydroxyl groups, double bonds, or other functional groups at various positions to probe their effect on activity. researchgate.net For example, the Δ5 double bond in some 22-oxo steroidal compounds has been linked to significant antiproliferative activity. researchgate.net

The F-Ring Substituents: The substituents at C22 and C26 on the tetrahydrofuran (B95107) ring are altered. The cleavage of the F-ring in spirostan sapogenins to form the furostan structure is considered a critical step in modulating bioactivity. google.com

These synthetic efforts allow for the creation of a wide array of analogs, which are essential for building a comprehensive understanding of the SAR of the this compound class.

Table 1: Examples of Synthetic Precursors for this compound Analog Synthesis This table is for illustrative purposes and synthesizes information on common steroidal starting materials.

Starting MaterialKey Structural FeatureTypical Resulting ScaffoldReference
DiosgeninSpirostan skeleton with Δ5 double bond5-ene-furostanol glycosides researchgate.net
Hecogenin12-keto spirostan skeleton12-keto-furostanol analogs researchgate.net
Sarsasapogenin5β-spirostan skeleton5β-furostanol glycosides (F-ring cleavage) google.com
16β-acetoxy-22-oxo-cholestanic derivativesPre-functionalized steroidFurostane-type saponins researchgate.net

**6.2. In Vitro Mechanistic Investigations of Structure-Activity Correlations

Once a library of analogs is synthesized, their biological activity is assessed through a variety of in vitro assays. These studies are designed to quantify the effects of specific structural changes on the molecule's interaction with biological systems at a cellular and molecular level.

A primary goal of SAR is to identify the specific molecular targets through which a compound exerts its effects. For this compound analogs, this involves screening against a panel of enzymes and receptors implicated in various disease pathways.

Enzyme Inhibition: Many steroidal glycosides are known to be potent enzyme inhibitors. Assays are conducted to measure the inhibitory concentration (IC50) or inhibition constant (Ki) of each analog against specific enzymes. For example, furostane-type saponins have been evaluated for their α-glucosidase inhibitory activity, a target relevant to diabetes management. researchgate.net Similarly, studies on other steroidal glycosides, such as progesterone (B1679170) derivatives, have demonstrated that modifications to the steroid nucleus and, particularly, the nature of the glycosidic linkage can dramatically alter inhibitory potency against enzymes like Na+/K+-ATPase, a target for cardiac drugs. nih.gov

Receptor Binding: Assays are used to determine if the analogs bind to specific cellular receptors. For instance, nuclear receptors like PPARγ, which are involved in metabolic regulation and cell differentiation, are potential targets for steroidal compounds. mdpi.com Competitive binding assays can determine the affinity of each analog for the receptor's ligand-binding pocket.

Table 2: Illustrative In Vitro Activities of Furostanol Saponin (B1150181) Analogs This table compiles representative findings from the literature to illustrate the range of biological activities investigated.

Compound TypeBiological Target/AssayObserved EffectPotential Therapeutic AreaReference
Furostane-type saponinα-Glucosidase InhibitionPotent inhibition observedDiabetes researchgate.net
Furostanol oligoglycosidesCytotoxicity (Hela cells)Moderate cytotoxic activityCancer researchgate.net
26-hydroxy-22-oxocholestanic steroidApoptosis in CaSki cellsInduction of caspase-3 activationCancer researchgate.net
Glycosidated progesterone derivativesNa+/K+-ATPase InhibitionPotency strongly influenced by glycosylationCardiac conditions nih.gov

In Vitro Mechanistic Investigations of Structure-Activity Correlations

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound analogs, a QSAR study begins by calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Describe the electron distribution (e.g., partial charges, dipole moment).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular volume, surface area). nih.gov

Hydrophobic Descriptors: Quantify the lipophilicity (e.g., LogP).

Topological Descriptors: Describe the connectivity and branching of the molecular structure.

Once the descriptors and biological activity data (e.g., IC50 values) are compiled, statistical methods are used to build a predictive model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and k-Nearest Neighbors (kNN). neliti.comnih.govorgchemres.org

A robust QSAR model can identify the key molecular features that drive biological activity. orgchemres.org For example, a model might reveal that high activity is associated with the presence of a specific hydrogen bond donor on the aglycone and a certain degree of bulk in the glycosidic chain. These models are not only explanatory but also predictive, allowing for the in silico screening of virtual compounds and prioritizing the synthesis of new analogs with potentially enhanced activity. nih.gov

Table 3: Hypothetical Data for a QSAR Study of this compound Analogs This table is a conceptual illustration of the data structure for a QSAR analysis.

Analog IDR1 GroupR2 GroupMolecular WeightLogPBiological Activity (IC50, µM)
Furo-001HGlucose754.91.215.4
Furo-002OHGlucose770.90.88.2
Furo-003HRhamnose-Glucose901.10.55.1
Furo-004OHRhamnose-Glucose917.10.12.3

**6.3. Computational Approaches to SAR Elucidation for this compound

Computational chemistry offers powerful tools to visualize and analyze molecular interactions, providing insights that are often difficult to obtain through experimental methods alone. uneb.br

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comchemmethod.com For this compound analogs, docking simulations are performed using the three-dimensional structure of a target enzyme or receptor. The program places the analog into the binding site in various conformations and scores each pose based on factors like electrostatic and van der Waals interactions. nih.gov The results can:

Identify the most likely binding mode of an active compound.

Highlight key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic contacts). nih.gov

Explain why small structural changes in an analog lead to significant differences in activity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations simulate the movement of atoms in the ligand-protein complex over time. mdpi.comebsco.com An MD simulation can assess the stability of the binding pose predicted by docking. mdpi.comnih.gov By tracking the trajectories of the ligand and protein atoms, researchers can analyze the flexibility of the complex, the persistence of key interactions, and calculate the binding free energy, which is a more rigorous estimate of binding affinity. mdpi.com

Table 4: Illustrative Output from a Molecular Docking Simulation This table represents a typical summary of results from a docking study.

Analog IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Furo-002α-Glucosidase-8.5ASP215, GLU277, ARG442
Furo-004α-Glucosidase-9.8ASP215, GLU277, ARG442, PHE178
Furo-002PPARγ-7.2HIS323, TYR473, SER289
Furo-004PPARγ-7.5HIS323, TYR473, SER289

Computational Approaches to SAR Elucidation for this compound

Fragment-Based Approaches to SAR Analysis

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for lead identification and optimization. biosolveit.dedrughunter.com Instead of screening large molecules, FBDD involves screening small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the target. sartorius.com

In the context of this compound SAR, a "deconstruction-reconstruction" approach can be applied. nih.gov An active this compound lead compound can be conceptually broken down into its constituent fragments: the steroidal core, the tetrahydrofuran ring system, and the individual sugar units. These fragments can then be screened to see which ones are crucial for binding.

Once a fragment that binds to a "hot spot" on the target is identified, it can be optimized in several ways: biosolveit.de

Growing: The fragment is elaborated by adding functional groups to extend into adjacent pockets of the binding site.

Linking: Two different fragments that bind to separate, nearby sites are connected with a chemical linker to create a single, high-affinity molecule.

Merging: Two overlapping fragments are combined into a single new scaffold that incorporates the key binding features of both.

This approach allows for a more efficient exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of novel analogs with improved potency and drug-like properties. nih.gov

Advanced Analytical Methodologies for 5beta Furostan Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of furostanol saponins (B1172615). Its high sensitivity and selectivity make it ideal for detecting and quantifying these compounds in intricate mixtures such as plant extracts. The combination of liquid chromatography's separation power with the mass-to-charge ratio analysis of mass spectrometry allows for the resolution and identification of individual saponins.

The development of robust quantitative LC-MS methods is critical for accurately determining the concentration of furostanol saponins. This process involves the careful optimization of several parameters to ensure sensitivity, selectivity, and reproducibility.

A key aspect of method development is the choice of the chromatographic column and mobile phase. Reversed-phase columns, particularly C18, are frequently used for the separation of steroidal saponins. researchgate.netresearchgate.net For instance, a study on fenugreek seeds utilized two C18 columns connected in series to achieve adequate separation of 26 different furostanol saponins. researchgate.net The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. researchgate.netmdpi.com However, the use of methanol in acidic conditions can lead to the formation of C-22 methoxy (B1213986) artifacts from C-22 hydroxylated furostanol saponins, complicating the analysis. researchgate.net Therefore, acidified aqueous acetonitrile is often recommended for the initial analysis of these compounds. researchgate.net

For quantification, tandem mass spectrometry (LC-MS/MS) is often employed, operating in modes like Multiple Reaction Monitoring (MRM). nih.govcreative-proteomics.com This technique enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. Method validation is performed according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comunc.edu For example, a validated LC-MS/MS method for analyzing three furostanol saponins in Easter lily organs demonstrated the technique's ability to quantify these compounds across different plant tissues, with the highest concentrations found in the lower stems and fleshy roots. nih.gov

Table 1: Example Parameters for Quantitative LC-MS/MS Method Validation This table is a generalized example based on typical validation parameters.

ParameterTypical Acceptance CriteriaPurpose
**Linearity (R²) **> 0.99Demonstrates a proportional response of the instrument to changes in analyte concentration. mdpi.com
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest analyte concentration that can be reliably distinguished from background noise. mdpi.combevital.no
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest analyte concentration that can be measured with acceptable precision and accuracy. mdpi.combevital.no
Precision (RSD%) < 15-20%Measures the closeness of repeated measurements under the same conditions. mdpi.com
Accuracy (Recovery %) 80-120%Measures the closeness of the measured value to the true value. mdpi.com

The structural diversity of furostanol saponins includes numerous isomers, which can be challenging to distinguish using conventional mass spectrometry. High-resolution mass spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UPLC-QTOF-MS), provides the necessary mass accuracy and resolution to differentiate these closely related structures. acs.orgmdpi.com

HRMS can determine the elemental composition of an analyte from its accurate mass measurement, aiding in the identification of unknown compounds. The fragmentation patterns generated in the mass spectrometer are also crucial for structural elucidation. Furostanol saponins exhibit characteristic fragmentation, such as the neutral loss of a water molecule ([M+H–H₂O]⁺) from the protonated molecule. acs.org The cleavage of the F-ring and the loss of sugar moieties provide further structural information. acs.orgnih.gov For example, in the analysis of oat cultivars, furostane-type saponins were characterized by an [aglycone+H–H₂O]⁺ ion at m/z 415.3212, which helped to identify them. acs.org

Researchers have used UPLC-QTOF-MS to analyze the chemical differences between crude and processed forms of Anemarrhenae rhizoma. mdpi.com This technique allowed for the identification of 24 compounds that contributed to the differences, including the structural transformation of furostanol saponins during processing. mdpi.com The retention behavior on the chromatography column, combined with the high-resolution mass spectra and fragmentation data, enables the tentative identification of isomers, such as those differing in the stereochemistry at certain positions. researchgate.net

Method Development for Quantitative Analysis of Furostanol Saponins

Supercritical Fluid Chromatography (SFC) for Furostanol Saponin (B1150181) Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to liquid chromatography for the separation of natural products, including furostanol saponins. mdpi.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO₂ allow for high separation efficiency, faster analyses, and reduced consumption of organic solvents compared to HPLC. mdpi.com

Furostanol saponins, being relatively polar and hydrophilic due to their sugar chains, present a challenge for traditional SFC which is well-suited for non-polar compounds. nih.gov However, by optimizing SFC conditions, effective separation can be achieved. Key parameters for optimization include the choice of stationary phase (column), the type and concentration of the organic modifier and additive in the mobile phase, and the column temperature. nih.gov

A study demonstrated the successful separation of a mixture of ten structurally similar furostanol saponins within 22 minutes. nih.gov The optimal conditions involved a Diol column with a mobile phase of CO₂ and methanol containing 0.2% ammonia (B1221849) and 3% water, at a temperature of 40°C. nih.gov This research highlighted that SFC is particularly sensitive to the number and type of sugars attached to the saponin aglycone, making it effective for separating furostanol saponins that share the same core structure but differ in their glycosylation patterns. mdpi.comnih.gov Profiling of an extract from Dioscorea zingiberensis using SFC coupled to quadrupole time-of-flight mass spectrometry (SFC-QTOF-MS) successfully separated the main saponins, proving SFC's utility for analyzing complex traditional medicine extracts. nih.gov

Table 2: Optimized SFC Conditions for Furostanol Saponin Separation Data sourced from a study on separating 10 mixed furostanol saponins. nih.gov

ParameterOptimized Condition
Column Diol
Mobile Phase A CO₂
Mobile Phase B Methanol (containing 0.2% NH₃∙H₂O and 3% H₂O)
Column Temperature 40°C
Backpressure 11.03 MPa
Analysis Time 22 minutes

Capillary Electrophoresis (CE) and Electrophoretic Methods for Furostan (B1232713) Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and shape. longdom.org It offers several advantages, including high separation efficiency, rapid analysis times, and minimal sample and solvent consumption, making it a valuable tool in pharmaceutical and phytochemical analysis. longdom.orgnih.gov

The application of CE to the analysis of neutral compounds like many steroidal saponins requires modification of the standard technique. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often used for this purpose. In MEKC, surfactants are added to the background electrolyte (BGE) to form micelles. Neutral analytes can partition into these micelles, and separation occurs based on the differences in their partitioning coefficients.

While specific applications of CE for 5beta-furostan analysis are not extensively documented in the reviewed literature, the technique's success in separating a wide variety of other phytochemicals suggests its strong potential. ufmg.brmdpi.com For the analysis of saponins and other glycosides, method development would involve optimizing the BGE composition (pH, surfactant type, and concentration) and applied voltage. Detection is commonly performed using UV-Vis absorption, but coupling CE with mass spectrometry (CE-MS) provides significantly higher sensitivity and specificity, which is crucial for identifying individual compounds in complex mixtures. nih.govdiva-portal.org The development of surface sampling CE-MS also opens possibilities for the direct analysis of furostanol saponins from tissue surfaces without extensive sample preparation. diva-portal.org

NMR-Based Metabolomics for Furostan-Related Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. au.dk In the context of metabolomics, NMR is used to obtain a comprehensive profile of the small-molecule metabolites present in a biological sample, offering an instantaneous snapshot of the organism's physiological state. rsc.orgmdpi.com This approach is highly valuable for elucidating metabolic pathways, including those involving the biosynthesis and transformation of this compound compounds.

NMR-based metabolomics offers several unique advantages. It is non-destructive, requires minimal sample preparation, and is highly reproducible and quantitative. au.dk It can unambiguously identify and quantify metabolites in a complex mixture, often without the need for chromatographic separation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to identify metabolites by comparing the spectral data with databases of known compounds. rsc.org

By comparing the NMR metabolic fingerprints of plant or cell cultures under different conditions (e.g., with and without the expression of certain genes, or at different developmental stages), researchers can identify changes in the concentrations of this compound precursors, intermediates, and final products. nih.govfrontiersin.org This information allows for the mapping of biosynthetic pathways and the identification of enzymes and genes involved. For instance, NMR-based metabolomics has been used to reveal metabolic heterogeneity in cancer tissues and to identify biomarkers associated with disease progression by analyzing deregulated metabolic pathways. nih.govfrontiersin.org A similar strategy could be applied to understand the complex metabolic networks that lead to the production of diverse furostanol saponins in plants.

Future Directions and Emerging Research Avenues for 5beta Furostan Chemical Research

Development of Novel Synthetic Strategies for Furostan (B1232713) Scaffolds

The chemical synthesis of complex natural products like 5beta-furostans presents a formidable challenge that inspires the development of new and efficient synthetic strategies. The creation of diverse molecular libraries based on natural product scaffolds is a key approach to discovering new bioactive compounds. whiterose.ac.uk Future efforts in this area will likely focus on several key aspects:

Efficiency and Versatility: Researchers are continuously seeking to develop synthetic routes that are not only high-yielding but also versatile enough to allow for the introduction of various substituents. This will facilitate the creation of a wide array of 5beta-furostan analogs for structure-activity relationship (SAR) studies. researchgate.net

Stereoselective Synthesis: The biological activity of 5beta-furostans is intrinsically linked to their specific three-dimensional structure. ontosight.ai A critical focus for future synthetic strategies will be the development of highly stereoselective methods to control the numerous chiral centers within the furostan framework.

Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, the development of eco-friendly synthetic methods for this compound scaffolds is a significant future direction. nih.gov This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

Scaffold Hopping and Bioisosteric Replacement: Inspired by successes in medicinal chemistry, "scaffold-hopping" strategies may be employed to replace the core furostan structure with other frameworks that mimic its essential features while offering improved properties. mdpi.com This can lead to the discovery of novel chemotypes with similar or enhanced biological activities.

A convenient approach for the synthesis of furostanol glycosides has already been developed, emphasizing the efficient incorporation of a 26-O-β-d-glucopyranosyl unit and the formation of the hemiketal ring E. researchgate.net This serves as a foundation for future innovations in the field.

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The natural world remains a vast and largely untapped reservoir of novel chemical diversity. Unraveling the biosynthetic pathways that lead to 5beta-furostans in plants is a crucial area of future research. This knowledge can provide blueprints for biocatalytic synthesis and the engineering of novel compounds.

Genome Mining and Bioinformatics: Advances in next-generation sequencing and bioinformatics tools like antiSMASH are revolutionizing the discovery of biosynthetic gene clusters (BGCs) responsible for producing natural products. frontiersin.org Applying these technologies to plants known to produce 5beta-furostans can uncover the enzymes involved in their formation.

Enzyme Characterization: Once identified, the enzymes of the biosynthetic pathway will be a major focus of study. Understanding their structure, mechanism, and substrate specificity will be key to harnessing their synthetic potential. This could involve heterologous expression of the enzymes in microbial hosts for large-scale production and detailed biochemical characterization.

Metabolic Engineering: With a comprehensive understanding of the biosynthetic pathway, it becomes possible to manipulate it through metabolic engineering. This could involve upregulating the production of desired 5beta-furostans in their native plant hosts or transferring the entire pathway to a more tractable production organism like yeast or E. coli. googleapis.com

The discovery of new furostanol saponins (B1172615) from natural sources continues to highlight the need for further investigation into their biosynthesis. nih.gov

Integration of Advanced Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental research is becoming increasingly vital in modern drug discovery and chemical biology. For 5beta-furostans, computational methods can provide invaluable insights that guide and accelerate experimental work.

Predicting Molecular Properties: Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can be used to predict a wide range of molecular properties, including spectroscopic data and reactivity. riken.jpmdpi.com This can aid in the structural elucidation of newly isolated 5beta-furostans and in predicting the outcomes of synthetic reactions.

Understanding Molecular Interactions: Computational modeling can be used to study the interactions of 5beta-furostans with their biological targets at the atomic level. bioisi.pt This can help to elucidate their mechanism of action and provide a rational basis for the design of more potent and selective analogs.

Virtual Screening and Drug Design: As our understanding of the biological targets of 5beta-furostans grows, computational docking and virtual screening techniques can be employed to identify new lead compounds from large virtual libraries. compchem.nl These methods can significantly reduce the time and cost associated with experimental screening.

Recent research has demonstrated the power of computational methods to overturn long-held assumptions in organic chemistry, emphasizing the importance of integrating these tools into all aspects of chemical research. cardiff.ac.uk

Strategic Development of Furostan Analogs for Mechanistic Probes

To fully understand the biological roles of 5beta-furostans, it is essential to develop molecular tools that can be used to probe their mechanisms of action. The strategic design and synthesis of this compound analogs will be a cornerstone of this effort.

Photoaffinity Labeling Probes: The incorporation of photoreactive groups into the this compound scaffold can allow for the covalent labeling of their biological targets. This is a powerful technique for identifying the specific proteins with which these compounds interact.

Fluorescent Probes: Attaching fluorescent dyes to 5beta-furostans can enable the visualization of their subcellular localization and trafficking within living cells. This can provide crucial information about where and how they exert their biological effects.

Biotinylated Probes: The introduction of a biotin (B1667282) tag allows for the affinity-based purification of this compound binding proteins. This is a complementary approach to photoaffinity labeling for target identification.

"Click" Chemistry Handles: The incorporation of small, bioorthogonal handles like alkynes or azides into the this compound structure allows for their derivatization with a wide range of reporter tags using "click" chemistry. This provides a versatile platform for creating a variety of chemical probes.

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5beta-Furostan

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